molecular formula C20H17BrClF2N3O3S B6078978 (2Z)-2-[(4-BROMOPHENYL)IMINO]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

(2Z)-2-[(4-BROMOPHENYL)IMINO]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

Cat. No.: B6078978
M. Wt: 532.8 g/mol
InChI Key: OUICTRNEMMDOFM-UHFFFAOYSA-N
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Description

The compound (2Z)-2-[(4-BROMOPHENYL)IMINO]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic molecule that features a thiazinane ring, bromophenyl and chlorodifluoromethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-BROMOPHENYL)IMINO]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, including the formation of the thiazinane ring, introduction of the bromophenyl and chlorodifluoromethoxyphenyl groups, and the final carboxamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-BROMOPHENYL)IMINO]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromophenyl and chlorodifluoromethoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2Z)-2-[(4-BROMOPHENYL)IMINO]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2Z)-2-[(4-BROMOPHENYL)IMINO]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in cellular pathways, influencing biological processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(4-BROMOPHENYL)IMINO]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE: is unique due to its specific combination of functional groups and the presence of the thiazinane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-bromophenyl)imino-N-[4-[chloro(difluoro)methoxy]phenyl]-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrClF2N3O3S/c1-2-27-17(28)11-16(31-19(27)26-14-5-3-12(21)4-6-14)18(29)25-13-7-9-15(10-8-13)30-20(22,23)24/h3-10,16H,2,11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUICTRNEMMDOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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